molecular formula C17H17ClO2 B14474764 (5-Tert-butyl-2-hydroxyphenyl)(4-chlorophenyl)methanone CAS No. 72083-19-3

(5-Tert-butyl-2-hydroxyphenyl)(4-chlorophenyl)methanone

Cat. No.: B14474764
CAS No.: 72083-19-3
M. Wt: 288.8 g/mol
InChI Key: HMWLCGKWJDGQSS-UHFFFAOYSA-N
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Description

(5-Tert-butyl-2-hydroxyphenyl)(4-chlorophenyl)methanone: is an organic compound with the molecular formula C₁₇H₁₇ClO₂ and a molecular weight of 288.769 g/mol This compound is characterized by the presence of a tert-butyl group, a hydroxyphenyl group, and a chlorophenyl group attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Tert-butyl-2-hydroxyphenyl)(4-chlorophenyl)methanone typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental regulations. Industrial production often emphasizes efficiency, scalability, and safety.

Chemical Reactions Analysis

Types of Reactions

(5-Tert-butyl-2-hydroxyphenyl)(4-chlorophenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

(5-Tert-butyl-2-hydroxyphenyl)(4-chlorophenyl)methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (5-Tert-butyl-2-hydroxyphenyl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets and pathways. The hydroxy and carbonyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in various chemical reactions. The tert-butyl and chlorophenyl groups contribute to its stability and lipophilicity, influencing its behavior in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • (5-Tert-butyl-2-hydroxyphenyl)(4-fluorophenyl)methanone
  • (5-Tert-butyl-2-hydroxyphenyl)(4-bromophenyl)methanone
  • (5-Tert-butyl-2-hydroxyphenyl)(4-iodophenyl)methanone

Uniqueness

Compared to similar compounds, (5-Tert-butyl-2-hydroxyphenyl)(4-chlorophenyl)methanone is unique due to the presence of the chlorine atom, which imparts distinct chemical properties. The chlorine atom’s electronegativity and size influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications .

Properties

CAS No.

72083-19-3

Molecular Formula

C17H17ClO2

Molecular Weight

288.8 g/mol

IUPAC Name

(5-tert-butyl-2-hydroxyphenyl)-(4-chlorophenyl)methanone

InChI

InChI=1S/C17H17ClO2/c1-17(2,3)12-6-9-15(19)14(10-12)16(20)11-4-7-13(18)8-5-11/h4-10,19H,1-3H3

InChI Key

HMWLCGKWJDGQSS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)C(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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